{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine
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Overview
Description
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine is a chemical compound known for its versatile applications in scientific research. This compound features a pyridazine ring substituted with a dimethylsulfamoylamino group and an ethoxy group, making it a valuable reagent in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine typically involves the reaction of 3-(Dimethylsulfamoylamino)phenylboronic acid with an appropriate ethoxypyridazine derivative. The reaction conditions often include the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . The reaction is carried out under mild conditions, usually in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of {[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylsulfamoylamino)phenylboronic acid: Shares the dimethylsulfamoylamino group but lacks the ethoxypyridazine moiety.
6-Ethoxypyridazine derivatives: Compounds with similar pyridazine structures but different substituents.
Uniqueness
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine is unique due to its combination of the dimethylsulfamoylamino group and the ethoxypyridazine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-[3-(dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-21-14-9-8-13(15-16-14)11-6-5-7-12(10-11)17-22(19,20)18(2)3/h5-10,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIOTQRLWYLLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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